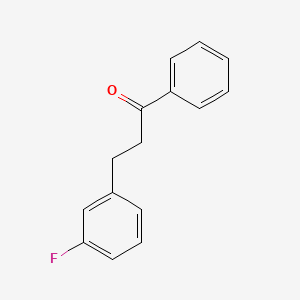

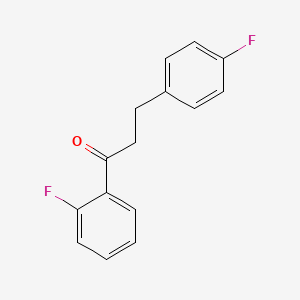

2'-Fluoro-3-(4-fluorophenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or fluorinated groups into the molecular structure. For example, the synthesis of oligo-2-[(4-fluorophenyl)imino methylene] phenol (OFPIMP) is achieved through oxidative polycondensation, using air oxygen and NaOCl as oxidants in an aqueous alkaline medium . Similarly, the synthesis of

Aplicaciones Científicas De Investigación

Photoalignment in Liquid Crystals

2'-Fluoro-3-(4-fluorophenyl)propiophenone derivatives have applications in the field of liquid crystal display (LCD) technology. Research demonstrates that fluorinated phenols can promote excellent photoalignment of commercial nematic liquid crystals. The number and disposition of fluoro-substituents in these compounds significantly influence the photoalignment of liquid crystals, contributing to advancements in display technologies (Hegde et al., 2013).

High-Performance Polymer Synthesis

Compounds related to 2'-Fluoro-3-(4-fluorophenyl)propiophenone are used in the synthesis of high-performance polymers with exceptional solubility and thermal properties. These polymers find applications in engineering plastics and membrane materials due to their distinguished characteristics. The synthesis involves reactions with fluorinated and non-fluorinated compounds, leading to materials suitable for optical waveguides (Xiao et al., 2003).

Advanced Material Science

This chemical is instrumental in the development of materials for advanced applications. For instance, its derivatives have been used in synthesizing polymeric materials with potential antimicrobial activities. These synthesized materials are tested against various microorganisms, indicating their potential use in biomedical and material science fields (Arun et al., 2003).

Electropolymerization and Electrochromic Devices

Derivatives of 2'-Fluoro-3-(4-fluorophenyl)propiophenone are also significant in the field of electropolymerization. They are used to create polymers with specific electronic properties, making them suitable for use in electrochromic devices and energy storage applications. These developments demonstrate the compound's versatility in the creation of materials with tailored electronic properties (Topal et al., 2021).

Fluorescent Probes and Sensing Applications

Research has also explored the use of fluorophenol derivatives in the development of fluorescent probes for sensing applications. These probes are sensitive to changes in pH and can selectively sense metal cations, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Tanaka et al., 2001).

Safety And Hazards

While specific safety data for 2’-Fluoro-3-(4-fluorophenyl)propiophenone is not available, related compounds are known to cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid personal contact, including inhalation, and to use personal protective equipment when handling such compounds .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAILIMOEUQFJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644588 |

Source

|

| Record name | 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898768-54-2 |

Source

|

| Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.